molecular formula C26H29N3O2 B3599638 1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

Cat. No.: B3599638
M. Wt: 415.5 g/mol
InChI Key: OTBHRCNWPMGTFW-UHFFFAOYSA-N
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Description

The compound is a derivative of indole and spiro compounds. Indole is an aromatic heterocyclic organic compound that has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Spiro compounds are organic compounds, or a particular isomer of such, that have two molecular entities connected through a single atom .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane] ring system attached to an indole ring at the 2,3’ positions . The compound also has various substituents on the rings, including a benzyl group at the 1’ position, a methyl group at the 5 position, and a propyl group at the 7 position .


Chemical Reactions Analysis

As an indole derivative, this compound might undergo electrophilic substitution reactions similar to those of indole itself . The reactivity of the spiro ring system and the various substituents would depend on their specific structures and positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the indole ring might contribute to its aromaticity and potentially its UV/Vis absorption properties . The spiro ring system could influence its conformational stability .

Future Directions

The study of indole derivatives and spiro compounds is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery . Future research on this specific compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity.

Properties

IUPAC Name

1'-benzyl-5-methyl-7-propylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-3-13-25-17-27-15-24(2,22(25)30)16-28(18-25)26(27)20-11-7-8-12-21(20)29(23(26)31)14-19-9-5-4-6-10-19/h4-12H,3,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBHRCNWPMGTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C34C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
Reactant of Route 2
Reactant of Route 2
1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
Reactant of Route 3
1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
Reactant of Route 4
1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
Reactant of Route 5
1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
Reactant of Route 6
1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

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